molecular formula C₅₃H₆₅NO₁₅Si B1140640 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel CAS No. 165065-08-7

2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel

Numéro de catalogue B1140640
Numéro CAS: 165065-08-7
Poids moléculaire: 984.17
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel and related compounds involves complex organic synthesis techniques. For instance, the kinetic resolution of racemic cis-4-phenyl- and cis-4-tert-butyl-3-hydroxy-beta-lactam derivatives with 7-O-triethylsilylbaccatin III yielded Paclitaxel and butitaxel analogues with high diastereoselectivity, demonstrating the importance of the tert-butyldimethylsilyl protecting group in optimizing kinetic resolution (Ge et al., 2007). Additionally, the synthesis of 6α-hydroxypaclitaxel, the major human metabolite of Paclitaxel, through epimerization of 6α-hydroxy-7-epipaclitaxel, highlights the complexity and efficiency of synthetic routes (Yuan & Kingston, 1998).

Molecular Structure Analysis

The molecular structure of Paclitaxel derivatives, including the 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel, has been analyzed through various techniques, revealing critical insights into their conformations and reactivity. A study on the "hydrophobic collapse" conformation of Paclitaxel in a non-aqueous environment provides evidence of the flexibility and structural arrangement influencing the orientation of the side chain, essential for understanding the derivative's bioactivity (Gao & Parker, 1996).

Chemical Reactions and Properties

The chemical reactions and properties of Paclitaxel derivatives are complex, involving various sensitive functional groups and chiral centers. The base-catalyzed epimerization of Paclitaxel at the 7-position is a significant reaction, indicating a thermodynamically more favorable S-epimer, which has implications for the compound's stability and reactivity (Tian & Stella, 2008).

Physical Properties Analysis

The physical properties of Paclitaxel derivatives, such as solubility and stability, are crucial for their application in drug delivery. The controlled delivery of Paclitaxel from stent coatings using poly(hydroxystyrene-b-isobutylene-b-hydroxystyrene) and its acetylated derivative showcases the modification of physical properties through polymer chemistry to enhance drug release profiles (Sipos et al., 2005).

Chemical Properties Analysis

The chemical properties of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy 7-epi-Paclitaxel, including its reactivity and interaction with biological molecules, are fundamental for its therapeutic efficacy. The study on the degradation of Paclitaxel and related compounds in aqueous solutions emphasizes the importance of understanding the kinetics of base-catalyzed hydrolysis and epimerization under different pH conditions, which affects the compound's stability and activity (Tian & Stella, 2008).

Applications De Recherche Scientifique

Nano-Delivery Systems for Paclitaxel

Paclitaxel Nano-Delivery Systems

Encapsulation in nano-delivery systems like polymeric nanoparticles and lipid-based formulations enhances Paclitaxel's solubility, circulation half-life, and pharmacokinetic profiles, reducing toxic side effects and improving patient compliance. These systems utilize the enhanced permeability and retention (EPR) effect for tumor targeting, presenting promising strategies for cancer treatment (Ma & Mumper, 2013).

Mechanisms and Effects in Cancer Therapy

Molecular Effects

Studies have dissected the cellular and molecular impacts of Paclitaxel, including cytokine induction, tumor suppressor gene activation, and impact on microtubule stability. It's been noted that Paclitaxel's cytotoxicity is closely tied to its ability to induce mitotic arrest, highlighting the importance of understanding its molecular actions for therapeutic applications (Blagosklonny & Fojo, 1999).

Targeted Delivery and Sensitivity Enhancement

Targeted Delivery

Conjugation with specific targeting compounds like folic acid and monoclonal antibodies could improve Paclitaxel's efficacy and decrease side effects by enhancing tumor-specific delivery. Research in this area has developed various targeted conjugates showing better anticancer activity compared to free Paclitaxel, which could also extend to its derivatives (Přibylová, Dvorakova, & Vanek, 2010).

Drug Synthesis Applications

Biomass-derived Applications

Levulinic acid, identified for its potential in drug synthesis, demonstrates the flexibility and diversity of compounds like Paclitaxel in pharmaceutical development. This approach could simplify drug synthesis steps and reduce costs, suggesting that derivatives of Paclitaxel might also be employed in innovative drug synthesis strategies (Zhang et al., 2021).

Mécanisme D'action

Propriétés

IUPAC Name

[(1S,4S,7R,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41?,42+,44+,45?,51-,52+,53+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJHNDYFTFXEOF-PRHKTXOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@@H]([C@@H]([C@@H]4[C@](C3C([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O[Si](C)(C)C(C)(C)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H65NO15Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675738
Record name (3xi,5beta,6alpha,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

984.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

165065-08-7
Record name (3xi,5beta,6alpha,7alpha,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-{[tert-butyl(dimethyl)silyl]oxy}-3-phenylpropanoyl]oxy}-1,6,7-trihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.